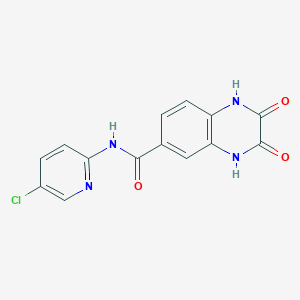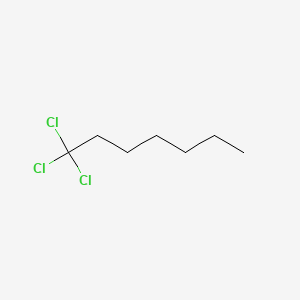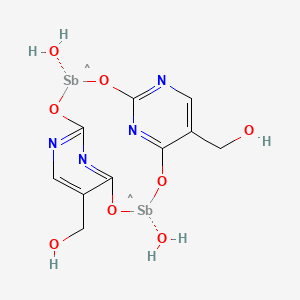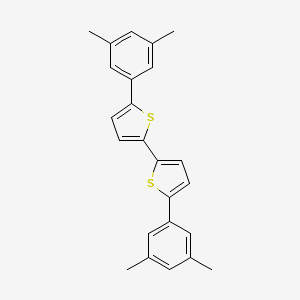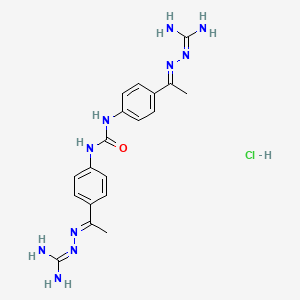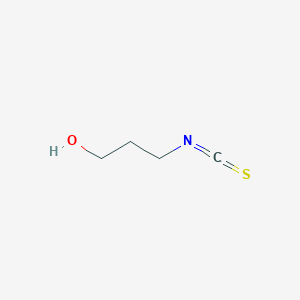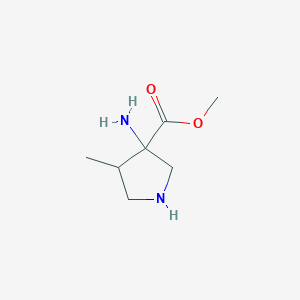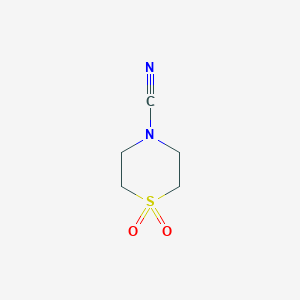
4-Thiomorpholinecarbonitrile, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiomorpholinecarbonitrile, 1,1-dioxide is a chemical compound with the molecular formula C5H8N2O2S. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The presence of the nitrile group (carbonitrile) and the sulfone group (1,1-dioxide) in its structure makes it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Thiomorpholinecarbonitrile, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the oxidation of thiomorpholine with potassium permanganate in the presence of an amino protecting group. The reaction is carried out under controlled conditions to ensure complete oxidation and to avoid excessive heat generation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient oxidizing agents and catalysts can enhance the yield and purity of the final product. Additionally, the reaction can be carried out in a solvent system that facilitates the separation and purification of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiomorpholinecarbonitrile, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
4-Thiomorpholinecarbonitrile, 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Thiomorpholinecarbonitrile, 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with their binding domains .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with similar structural features, known for its pharmacological activities such as antimicrobial and antihypertensive properties.
1,2,4-Thiadiazinane-1,1-dioxide: Another related compound with applications in medicinal chemistry and material science.
Uniqueness
4-Thiomorpholinecarbonitrile, 1,1-dioxide is unique due to its combination of the nitrile and sulfone groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
21428-89-7 |
|---|---|
Formule moléculaire |
C5H8N2O2S |
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
1,1-dioxo-1,4-thiazinane-4-carbonitrile |
InChI |
InChI=1S/C5H8N2O2S/c6-5-7-1-3-10(8,9)4-2-7/h1-4H2 |
Clé InChI |
BQLHUHSYBNIYJE-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


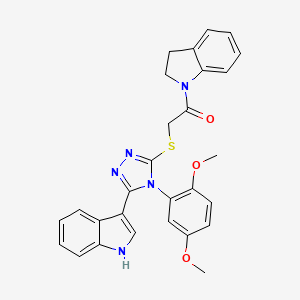

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)


![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
